molecular formula C20H20N4O B2558883 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea CAS No. 2034512-21-3

1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea

Cat. No.: B2558883
CAS No.: 2034512-21-3
M. Wt: 332.407
InChI Key: DDHITVSYPANKMD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea is characterized by a pyrimidine ring attached to a benzhydryl group and an ethyl group. The pyrimidine ring is a heterocyclic aromatic compound that occurs widely in nature .

Scientific Research Applications

Chemical Synthesis and Molecular Interactions

Research has explored the synthesis and characterization of urea derivatives and their interactions with various chemical entities. For example, the study by Ośmiałowski et al. (2013) focused on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates, highlighting the impact of substituent effects on complexation and hydrogen bonding patterns (Ośmiałowski et al., 2013). This research underscores the significance of urea derivatives in studying molecular interactions, which could inform the design of new chemical entities with desired properties.

Antioxidant and Pharmacological Activities

The potential for pharmacological applications is demonstrated through the synthesis and evaluation of antioxidant activities of pyrimidine derivatives, as described by George et al. (2010). Their work involved condensing urea with other reactants to create compounds with notable antioxidant properties (George et al., 2010). This highlights the utility of urea derivatives in synthesizing bioactive molecules that could serve as the basis for developing new therapeutic agents.

Synthesis Techniques and Methodologies

Furthermore, the Biginelli reaction, a method for synthesizing dihydropyrimidinones (DHPMs), has been revisited and advanced, showing the enduring relevance of pyrimidine derivatives in medicinal chemistry and drug design. Kappe (2000) reviewed recent developments in this area, emphasizing the pharmacological relevance of the DHPM scaffold (Kappe, 2000). This illustrates the ongoing research into methods for synthesizing pyrimidine derivatives, which could include compounds like 1-Benzhydryl-3-(2-(pyrimidin-5-yl)ethyl)urea.

Antimicrobial and Anticancer Activities

Additionally, the exploration of antimicrobial and anticancer activities of pyrimidine derivatives, as seen in the work of El-Sawy et al. (2013), suggests potential therapeutic applications for urea and pyrimidine-based compounds. They synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles, showing promising bioactivity (El-Sawy et al., 2013). This indicates the potential of this compound and related compounds in contributing to the development of new antimicrobial and anticancer agents.

Properties

IUPAC Name

1-benzhydryl-3-(2-pyrimidin-5-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-12-11-16-13-21-15-22-14-16)24-19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13-15,19H,11-12H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHITVSYPANKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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